2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring, a trifluoromethyl group, and a hydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with the pyrimidine derivative.
Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the intermediate compound with hydrazine or its derivatives.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic or nucleophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]acetohydrazide
- 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]propanehydrazide is unique due to its combination of a pyrimidine ring, a trifluoromethyl group, and a hydrazide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17F3N4OS |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C17H17F3N4OS/c1-10-8-11(2)23-16(22-10)26-12(3)15(25)24-21-9-13-6-4-5-7-14(13)17(18,19)20/h4-9,12H,1-3H3,(H,24,25)/b21-9+ |
InChI Key |
PQOBKIRWTYMTPG-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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